molecular formula C10H23NO2 B050536 Dibutylammonium Acetate CAS No. 19070-91-8

Dibutylammonium Acetate

Cat. No. B050536
CAS RN: 19070-91-8
M. Wt: 189.3 g/mol
InChI Key: MQFIKAWTCOXAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis involving tetrabutylammonium salts indicates that these compounds can act as catalysts or intermediates in organic synthesis. For example, tetrabutylammonium iodide catalyzes the synthesis of allyl aryl sulfone derivatives from Baylis-Hillman acetates and sulfonylhydrazides, with tert-butyl hydroperoxide as an oxidation agent in water (Xiaoqing Li et al., 2013). This process highlights the efficiency of tetrabutylammonium salts in facilitating organic reactions.

Molecular Structure Analysis

The molecular structure of tetrabutylammonium salts, which are structurally similar to dibutylammonium acetate, has been investigated through theoretical studies. These studies provide insights into the vibrational spectrum, molecular orbitals, and the effect of solvation on molecular geometry (A. Rocco et al., 2004). Understanding these aspects is crucial for predicting the behavior of dibutylammonium acetate in various solvents and reactions.

Chemical Reactions and Properties

Tetrabutylammonium salts participate in diverse chemical reactions, suggesting similar potential for dibutylammonium acetate. For instance, tetrabutylammonium acetate acts as a catalyst in the regioselective acetylation of diols, demonstrating the ability of these compounds to influence reaction specificity and efficiency (Yixuan Zhou et al., 2013).

Physical Properties Analysis

The physical properties of dibutylammonium acetate, such as solubility, phase behavior, and thermal stability, can be inferred from related compounds. For example, studies on the synthesis and characterization of cellulose acetate using tetrabutylammonium fluoride reveal information about solubility and reaction conditions that could be applicable to dibutylammonium acetate (B. Ass et al., 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity, catalytic efficiency, and selectivity of dibutylammonium acetate, can be deduced from the behavior of similar tetrabutylammonium compounds in various reactions. For instance, the use of tetrabutylammonium tribromide as a neutral and efficient catalyst for the synthesis of biscoumarin and 3,4-dihydropyrano[c]chromene derivatives highlights the catalytic potential of tetrabutylammonium salts in promoting eco-friendly and efficient synthetic pathways (J. Khurana & Sanjay Kumar, 2009).

Scientific Research Applications

1. Physical and Chemical Properties of Binary Mixtures

  • Summary of Application: Dibutylammonium Acetate is used in the study of the properties of aqueous binary solutions for three different ionic liquids (ILs): dibutylammonium acetate, dibutylammonium propanoate, and dibutylammonium butanoate . The objective of this study was to evaluate the properties of these solutions .
  • Methods of Application: The measured properties were density, speed of sound, and conductivity, and their isentropic compressibility and thermal expansion coefficient were calculated based on these properties . The temperature range used for measurements was 293.15–323.15 K .

2. Ion Pair Chromatography

  • Summary of Application: Dibutylammonium Acetate is used as a buffer in the mobile phase for separation and quantifying intracellular nucleotides from different microorganisms . This is done using ion pair reversed phase liquid chromatography electrospray ionization isotope dilution tandem mass spectrometry (IP–LC–ESI–ID–MS/MS) method .
  • Methods of Application: The method involves using Dibutylammonium Acetate as a buffer in the mobile phase of the chromatography process . This helps in the ionization of carbohydrate fragments providing a volatile solvent for the mass spectrometric technique .
  • Results: The results of this application are not specified in the source .

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

dibutylazanium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFIKAWTCOXAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[NH2+]CCCC.CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutylammonium Acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibutylammonium Acetate
Reactant of Route 2
Dibutylammonium Acetate
Reactant of Route 3
Dibutylammonium Acetate
Reactant of Route 4
Dibutylammonium Acetate
Reactant of Route 5
Dibutylammonium Acetate
Reactant of Route 6
Dibutylammonium Acetate

Citations

For This Compound
183
Citations
F Costa, FS Paixão, AS Zimmermann… - Brazilian Journal of …, 2021 - Springer
… The objective of this study was to evaluate the properties of aqueous binary solutions for three different ionic liquids (ILs): dibutylammonium acetate, dibutylammonium propanoate, and …
Number of citations: 4 link.springer.com
RM Seifar, C Ras, AT Deshmukh, KM Bekers… - … of chromatography A, 2013 - Elsevier
… Dibutylammonium acetate (DBAA) was used as volatile ion pair reagent in the mobile phase. Addition of DBAA to the sample solutions resulted in an enhanced sensitivity for the …
Number of citations: 61 www.sciencedirect.com
M Lech, I Capila, GV Kaundinya - Glycosaminoglycans: Chemistry and …, 2015 - Springer
… The dibutylammonium acetate is a highly volatile ion-pair reagent … The dibutylammonium acetate solution can be used as a … The dibutylammonium acetate is mainly used for analysis of …
Number of citations: 3 link.springer.com
M Koyama, K Yoshida, N Uchibori, I Wada… - … zasshi. Journal of the …, 2005 - europepmc.org
… The LC separation was performed on a ZORBAX Eclipse XDB-C18 (2.1 mm x 150 mm) with a mobile phase of 5 mmol/L dibutylammonium acetate (DBAA) and acetonitrile-water (8: 2). …
Number of citations: 58 europepmc.org
M Lech, I Capila, GV Kaundinya - Glycosaminoglycans: Methods and …, 2022 - Springer
… Dibutylammonium acetate is a highly volatile ion-pair reagent … The dibutylammonium acetate solution can be used as a … The dibutylammonium acetate is mainly used for analysis of …
Number of citations: 4 link.springer.com
MJ Gunsch, EL Schwalm, CM Ouimet… - … of Pharmaceutical and …, 2022 - Elsevier
… The optimized mobile phases were (A) 10 mM dibutylammonium acetate in 10 mM ammonium acetate adjusted to pH = 8.3 and (B) acetonitrile. The following gradient was used: 0 – 11 …
Number of citations: 3 www.sciencedirect.com
MS Shalamzari, A Kahnt, R Vermeylen… - … science & technology, 2014 - ACS Publications
… uses a reversed-phase (RP) trifunctionally bonded C 18 stationary phase, (16) whereas the second technique is based on ion-pairing (IP) C 18 LC using dibutylammonium acetate as …
Number of citations: 54 pubs.acs.org
W Wang, M Safi Shalamzari… - … in Mass Spectrometry, 2013 - Wiley Online Library
… /(À) ESI-MS method using dibutylammonium acetate (DBAA) with the aim of improving the … ), and the ion-pairing (IP) reagent dibutylammonium acetate (DBAA, 0.5 mol/L in water; for LC/…
M Claeys, W Wang, R Vermeylen, I Kourtchev… - Journal of Aerosol …, 2010 - Elsevier
… , an ion pair agent, ie, dibutylammonium acetate (Tokyo Chemical Industries, Tokyo, Japan), … A) and methanol (B), both containing dibutylammonium acetate (0.5 mol L −1 ). The applied …
Number of citations: 119 www.sciencedirect.com
K Irie, N Hiramoto, T Ishikawa… - … in Mass Spectrometry, 2022 - Wiley Online Library
… FCV was detected using ion-pair LC/MS/MS with dibutylammonium acetate. Selected reaction monitoring transition of FCV in the negative ion mode was selected at m/z 125.1 → 62.9. …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.